molecular formula C18H16N2O3 B2676663 N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide CAS No. 941982-97-4

N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Cat. No.: B2676663
CAS No.: 941982-97-4
M. Wt: 308.337
InChI Key: ZVQADBFLWZQTBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide is a chemical compound built around the privileged 4-hydroxy-2-quinolinone scaffold, a structure recognized for its significance in medicinal chemistry and drug discovery . This scaffold is a key structural feature in numerous biologically active compounds and is extensively investigated for developing multi-target agents to treat complex diseases . Quinolinone-based carboxamides, like the one described here, have demonstrated a wide spectrum of pharmacological properties in research, including anti-inflammatory, antioxidant, antibacterial, and anticancer activities . The 4-hydroxy-2-quinolinone core is known to serve as a key pharmacophore for lipoxygenase (LOX) enzyme inhibition, which is a crucial target in inflammation and cancer research . Furthermore, analogous quinolinone-3-carboxamide compounds, such as Linomide and Tasquinimod, have been studied preclinically for their potent antiangiogenic and immunomodulatory properties, highlighting the therapeutic potential of this chemical class . This compound is supplied for research purposes such as bioactivity screening, structure-activity relationship (SAR) studies, and the development of novel multi-target therapeutic agents . The molecular formula is C18H16N2O3 and the molecular weight is 308.33 g/mol . This product is intended for research use only and is not approved for human, veterinary, or diagnostic applications.

Properties

IUPAC Name

N-(2-ethylphenyl)-4-hydroxy-2-oxo-1H-quinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-2-11-7-3-5-9-13(11)19-17(22)15-16(21)12-8-4-6-10-14(12)20-18(15)23/h3-10H,2H2,1H3,(H,19,22)(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVQADBFLWZQTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1NC(=O)C2=C(C3=CC=CC=C3NC2=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-ethylphenylamine with 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid under acidic conditions . The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be recycled and reused is also common to enhance the sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinoline derivatives.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines .

Scientific Research Applications

Anticancer Properties

Research has indicated that N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide exhibits significant anticancer activity. In vitro studies demonstrated its efficacy against various cancer cell lines, showing a reduction in cell viability at concentrations as low as 10 µM. This suggests a potential for development as an anticancer therapeutic agent.

Case Study:
A study conducted on human cancer cell lines reported an IC50 value of approximately 5 µM, indicating strong antiproliferative effects. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G1 phase, which is critical for halting cancer progression .

Antimicrobial Activity

The compound has also been evaluated for its antibacterial properties. It showed moderate activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent.

Case Study:
In vitro tests revealed that this compound inhibited the growth of Staphylococcus aureus and Escherichia coli with MIC values ranging from 25 to 50 µg/mL .

Anti-inflammatory Effects

Preclinical studies have suggested that this compound can reduce inflammation markers in animal models. Its administration led to a decrease in prostaglandin E2 levels, indicating a potential mechanism involving cyclooxygenase (COX) inhibition.

Case Study:
In a model of induced arthritis, treatment with the compound resulted in significant reductions in swelling and pain, correlating with decreased inflammatory cytokines .

Synthesis and Mechanism of Action

The synthesis of this compound involves multiple steps, including the condensation of appropriate precursors followed by cyclization reactions. The detailed synthetic pathway is essential for understanding its structure–activity relationship (SAR).

Mechanism of Action:
The proposed mechanisms include:

  • Inhibition of topoisomerases involved in DNA replication.
  • Induction of oxidative stress leading to apoptosis in cancer cells.
  • Modulation of inflammatory pathways through COX inhibition.

Mechanism of Action

The mechanism of action of N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

Structural and Functional Derivatives

The pharmacological properties of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamides are heavily influenced by substituents on the quinoline core and the N-linked aromatic/heteroaromatic group. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison
Compound Name Substituents Molecular Weight Analgesic Activity (Acetic Acid Writhing Test) Toxicity Profile
Target Compound : N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 2-ethylphenyl Not specified Data not explicitly reported Inferred low toxicity from analogs
N-(3-pyridylmethyl)-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 3-pyridylmethyl, 6,7-dimethoxy Not specified 75.3% reduction at 20 mg/kg (oral) Non-toxic; no ulcerogenic effects at therapeutic doses
N-(3-chlorophenyl)-1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide 3-chlorophenyl, 1-ethyl 342.78 Not reported Not specified
N-(2,3-dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide 2,3-dimethylphenyl, 1-methyl Not specified Not reported Not specified
1-Hexyl-4-hydroxy-N-(4-iodophenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide 4-iodophenyl, 1-hexyl Not specified Not reported Not specified
5-chloro-4-hydroxy-1-methyl-2-oxo-N-phenyl-1,2-dihydroquinoline-3-carboxamide Phenyl, 5-chloro, 1-methyl Not specified Not reported Not specified
Deuterium-enriched 4-hydroxy-5-methoxy-N,1-dimethyl-2-oxo-N-(4-trifluoromethylphenyl)-1,2-dihydroquinoline-3-carboxamide 4-trifluoromethylphenyl, 5-methoxy, deuterated Not specified Enhanced metabolic stability inferred Designed for reduced toxicity

Key Findings

N-Substituent Impact: The 3-pyridylmethyl group in the lead compound (75.3% writhing reduction) highlights the importance of heteroaromatic substituents in enhancing analgesic potency . Chlorophenyl (e.g., ) and iodophenyl () substituents introduce halogen-based hydrophobicity, which may improve blood-brain barrier penetration but require toxicity assessments.

Deuterium enrichment () and trifluoromethyl groups () are strategies to enhance metabolic stability and bioavailability.

Toxicity and Safety: The lead 3-pyridylmethyl analog is non-toxic and non-ulcerogenic, setting a benchmark for safety . The target compound’s ethylphenyl group, being bulkier than pyridylmethyl, may influence gastrointestinal tolerance, though this requires empirical validation.

Biological Activity

N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide, also known by its CAS number 941877-55-0, is a compound that belongs to the class of quinoline derivatives. These derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including antibacterial, antiviral, and anticancer properties. This article delves into the biological activity of this specific compound, summarizing relevant research findings, case studies, and potential applications.

The compound's molecular formula is C20H20N2O3C_{20}H_{20}N_{2}O_{3} with a molecular weight of approximately 336.4 g/mol. The structural characteristics of this compound contribute to its biological efficacy.

PropertyValue
Molecular FormulaC20H20N2O3
Molecular Weight336.4 g/mol
CAS Number941877-55-0

Biological Activity Overview

Quinoline derivatives are known for their broad spectrum of biological activities. The specific activities of this compound have been explored in various studies.

Antibacterial Activity

Research has indicated that compounds within the quinoline class exhibit moderate antibacterial properties. A study evaluating a series of quinoline derivatives found that several compounds demonstrated significant antibacterial activity against various strains, although specific data on this compound is limited. The minimum inhibitory concentration (MIC) for related compounds has been reported in the range of 50–100 µM for effective antibacterial action .

Antiviral Activity

The antiviral potential of quinoline derivatives has also been investigated. A related study synthesized various 4-hydroxyquinoline derivatives and assessed their anti-HIV activity. While the specific compound was not tested directly, its structural similarity to other effective compounds suggests potential antiviral properties against HIV and other viruses .

Anticancer Activity

Recent research highlights the anticancer potential of quinoline derivatives. For instance, a study demonstrated that certain modified quinolines exhibited significant anti-proliferative effects against cancer cell lines such as MCF-7 (breast cancer) and Panc-1 (pancreatic cancer), with IC50 values as low as 1.2 µM . Although direct data on this compound is sparse, its structural framework suggests it may exhibit similar anticancer activities.

Case Studies

  • Synthesis and Evaluation : A study synthesized various derivatives based on the 4-hydroxyquinoline scaffold and evaluated their biological activities. Compounds similar to this compound showed promising results in inhibiting bacterial growth and exhibiting cytotoxic effects against cancer cells .
  • Mechanistic Studies : In vitro studies have suggested mechanisms of action for quinoline derivatives involving apoptosis induction in cancer cells and inhibition of viral replication processes . These findings support further exploration into the therapeutic potential of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for producing high-purity N-(2-ethylphenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide?

  • Methodology : Optimize synthesis using high-temperature (215–220°C) condensation of N-substituted anilines with triethyl methanetricarboxylate, which minimizes solvent toxicity and improves yield . Post-synthesis, employ HPLC to monitor impurities (e.g., residual 4-hydroxy-1,2-dihydroquinolin-2-ones), ensuring purity >95% for pharmacological studies .

Q. How should researchers design initial pharmacological evaluations for this compound?

  • Methodology : Use the "acetic acid writhing" model in mice to assess analgesic activity. Administer the compound orally (20 mg/kg) as a Tween-80-stabilized aqueous suspension. Compare results against reference analgesics (e.g., Diclofenac) and calculate efficacy via percentage reduction in writhing episodes, analyzed with Student’s t-test .

Q. What techniques are suitable for preliminary polymorph screening?

  • Methodology : Perform differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to detect polymorphic transitions. Solvent recrystallization (e.g., using DMF/water mixtures) can isolate distinct crystalline forms, followed by solubility profiling in biorelevant media to predict bioavailability .

Advanced Research Questions

Q. How does polymorphism influence the pharmacological profile of this compound, and how can this be systematically studied?

  • Methodology : Compare α- and β-polymorphs in vivo using the acetic acid writhing model. Quantify phase composition via Rietveld refinement of PXRD data. Correlate bioactivity with solubility and dissolution rates. For example, a triclinic phase (α-form) may exhibit higher solubility and analgesic efficacy than a less-soluble β-form .

Q. What structural analysis tools are critical for resolving polymorphic discrepancies?

  • Methodology : Use single-crystal X-ray diffraction with SHELXL/SHELXS for structure refinement. Validate hydrogen-bonding networks (e.g., O–H···O interactions) and torsion angles to differentiate polymorphs. Pair this with solid-state NMR to confirm conformational variations .

Q. How can researchers address contradictory bioactivity data arising from polymorphic impurities?

  • Methodology : Quantify trace polymorphs (<5% content) via high-resolution PXRD and thermal gravimetric analysis (TGA). Re-test purified forms in vitro (e.g., COX-2 inhibition assays) and in vivo to isolate phase-specific effects. Statistical tools like ANOVA can identify outliers caused by impurity interference .

Q. What strategies enhance the stability of the bioactive polymorph during storage?

  • Methodology : Store the compound in airtight, light-resistant containers under inert gas (N₂/Ar) at 4°C. Monitor phase stability via accelerated aging studies (40°C/75% RH for 6 months) and PXRD. Stabilizers like polyvinylpyrrolidone (PVP) can suppress phase transitions .

Data Analysis and Optimization

Q. How should researchers statistically validate differences in bioactivity between polymorphs?

  • Methodology : Apply non-parametric tests (e.g., Mann-Whitney U-test) if data deviate from normality. Use multivariate regression to account for covariates like animal weight or batch variability. Report effect sizes (Cohen’s d) to quantify differences in writhing reduction between polymorphs .

Q. What in vitro assays complement in vivo models to deconvolute polymorphic effects?

  • Methodology : Pair solubility studies (shake-flask method) with membrane permeability assays (e.g., Caco-2 cell monolayers). High solubility/permeability in the α-form may explain superior bioavailability. Use molecular docking to assess polymorph-specific binding to targets like COX-2 .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.